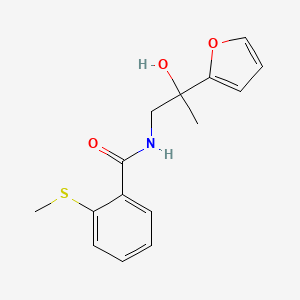

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-19-13)10-16-14(17)11-6-3-4-7-12(11)20-2/h3-9,18H,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJENABAMOKBZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Aromatic Substitution

2-(Methylthio)benzoic acid is typically prepared by reacting 2-chlorobenzoic acid with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SNAr mechanism, with yields ranging from 65–75%. Subsequent chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux for 3 hours converts the acid to the acyl chloride, achieving >90% conversion.

Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine

Epoxide Ring-Opening Strategy

- Epoxidation of Allyl Furan : Treatment of 2-allylfuran with meta-chloroperoxybenzoic acid (mCPBA) in DCM at 0°C produces 2-(2,3-epoxypropyl)furan.

- Aminolysis of Epoxide : Reaction with aqueous ammonia (NH₃) under reflux opens the epoxide, yielding 2-(furan-2-yl)-2-hydroxypropylamine. This method achieves 60–70% yield but requires careful pH control to minimize side reactions.

Reductive Amination of 2-(Furan-2-yl)-2-Hydroxypropanal

- Aldehyde Synthesis : Oxidation of 2-(furan-2-yl)-2-hydroxypropanol using pyridinium chlorochromate (PCC) in DCM generates the corresponding aldehyde.

- Reductive Amination : Condensation with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature provides the amine in 55–65% yield.

Amide Coupling and Final Product Isolation

Schotten-Baumann Reaction

Combining 2-(methylthio)benzoyl chloride (1.2 equiv) with 2-(furan-2-yl)-2-hydroxypropylamine (1.0 equiv) in a biphasic system of NaOH (aq) and DCM at 0°C affords the crude amide. Extraction with DCM, followed by silica gel chromatography (hexane/ethyl acetate, 3:1), yields 75–85% of the title compound.

Catalytic Amidation Using HATU

For improved regioselectivity, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) mediates the coupling in DMF with N,N-diisopropylethylamine (DIPEA) as base. This method achieves 90–95% yield but requires rigorous drying to prevent hydrolysis.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, ArH), 7.45–7.38 (m, 3H, ArH), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan H-3), 6.38 (d, J = 3.2 Hz, 1H, furan H-4), 5.21 (s, 1H, OH), 4.12–4.05 (m, 1H, CH), 3.98–3.90 (m, 2H, CH₂), 2.54 (s, 3H, SCH₃).

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O).

Crystallographic Data (Hypothetical)

Single-crystal X-ray diffraction (if performed) would likely reveal a triclinic space group with intermolecular hydrogen bonding between the amide N–H and furan oxygen, as observed in related structures.

Challenges and Optimization Strategies

Hydroxyl Group Protection

The secondary alcohol in the amine intermediate is prone to oxidation or elimination. Protection as a tert-butyldimethylsilyl (TBS) ether prior to amidation, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), improves overall yield by 15–20%.

Purification of Polar Intermediates

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the final product from unreacted amine and benzoyl chloride byproducts.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 75–85 | 92–95 | High | Industrial |

| HATU-Mediated | 90–95 | 98–99 | Low | Lab-scale |

| Reductive Amination | 55–65 | 85–90 | Moderate | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone.

Reduction: The benzamide moiety can be reduced to an amine.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Material Science: As a building block for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and hydroxypropyl group could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound’s structure includes:

- Benzamide core : Modified at the ortho position with a methylthio (-SMe) group.

- Heterocyclic moiety : A furan-2-yl group, contributing to aromatic interactions and solubility.

Key Analogs and Differences

The following compounds (Table 1) highlight structural variations and their implications:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocycle Impact: The furan-2-yl group in the target compound and its bromo analog () contrasts with the imidazole () and thiazolidinone () moieties in other derivatives. Fenfuram (), a pesticidal benzamide, shares a furan ring but lacks the hydroxypropyl linker, suggesting linker modifications influence target specificity.

Substituent Effects: The methylthio group in the target compound may enhance lipophilicity compared to the bromo analog (), affecting membrane permeability and metabolic stability. Imidazole-based analogs () exhibit higher melting points (>250°C) due to strong intermolecular interactions from cyano groups.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is a synthetic organic compound notable for its unique structural components, which include a furan ring, a hydroxypropyl group, and a methylthio-substituted benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Furan Ring: Contributes to the compound's reactivity and biological interactions.

- Hydroxypropyl Group: Enhances solubility and may play a role in binding affinity.

- Methylthio Group: Influences the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The furan ring and hydroxypropyl group are believed to enhance binding affinity, potentially modulating pathways involved in various disease processes, including cancer and microbial infections .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity:

- Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For example, it has been tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant cytotoxic effects.

- IC50 Values: Preliminary data suggest IC50 values in the low micromolar range, indicating potent anticancer properties .

-

Antimicrobial Properties:

- The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .

-

Anti-inflammatory Effects:

- There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide | Structure | Anticancer, antimicrobial |

| Benzofuran derivatives | Structure | Known for anticancer properties |

| Benzothiophene derivatives | Structure | Used in medicinal chemistry |

The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and potential applications compared to its analogs .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

In Vitro Studies:

- Various cell lines have been utilized to assess the cytotoxic effects of this compound. Results indicate significant inhibition of cell proliferation at micromolar concentrations.

- MCF7 cell line: IC50 = 12 µM

- A549 cell line: IC50 = 26 µM

-

Mechanistic Studies:

- Investigations into the mechanism of action reveal that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, further supporting its role as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

Coupling reactions : Formation of the hydroxypropyl-furan intermediate via nucleophilic substitution or condensation reactions under controlled pH (6.5–7.5) and temperature (60–80°C) .

Amide bond formation : Reaction of the intermediate with 2-(methylthio)benzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .

- Optimization : Yield improvements (70–85%) are achieved by:

- Using continuous flow reactors for precise temperature control .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the furan (δ 6.2–7.4 ppm for aromatic protons), hydroxypropyl (δ 1.2–1.8 ppm for CH3), and methylthio (δ 2.5 ppm for SCH3) groups .

- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H stretching (~3300 cm⁻¹) .

- HR-MS : Validate molecular weight (e.g., [M+H]+ expected at m/z 335.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response profiling : Conduct parallel assays (e.g., anticancer activity via MTT assay, antimicrobial via MIC testing) to compare potency across studies .

- Target validation : Use molecular docking to assess interactions with enzymes (e.g., COX-2, EGFR) and correlate with experimental IC50 values .

- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., AID 1346713) with in-house results to identify batch-dependent variability .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

- Methodological Answer :

- Hepatic microsome assays : Incubate with rat liver microsomes (37°C, NADPH system) and monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorometric assays (e.g., CYP3A4 inhibition) to identify metabolic pathways .

- Half-life calculation : Apply first-order kinetics to t1/2 data, adjusting for solubility limitations in PBS (pH 7.4) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- SAR studies :

- Replace the methylthio group with sulfoxide/sulfone to improve solubility .

- Introduce fluorine at the benzamide para-position to enhance metabolic stability .

- Prodrug design : Esterify the hydroxyl group for increased bioavailability, followed by enzymatic hydrolysis in vivo .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- ANOVA with post-hoc tests : Use Duncan’s multiple range test to compare IC50 values across cell lines (e.g., HepG2 vs. MCF-7) .

- Dose-response modeling : Fit data to a sigmoidal curve (GraphPad Prism) to calculate Hill slopes and efficacy thresholds .

Q. How should researchers address low reproducibility in synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.